molecular formula C27H30ClN3O B14696611 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone CAS No. 33391-13-8

1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone

Cat. No.: B14696611
CAS No.: 33391-13-8
M. Wt: 448.0 g/mol
InChI Key: HWXOOALAKKHWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone is a complex organic compound that belongs to the class of indolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Substitution Reactions: Introduction of the m-chlorobenzyl and dimethylamino groups through nucleophilic substitution reactions.

    Final Assembly: Coupling the various fragments under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone: can be compared with other indolinone derivatives.

    Unique Features: Its specific substitution pattern and functional groups might confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

CAS No.

33391-13-8

Molecular Formula

C27H30ClN3O

Molecular Weight

448.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl-methylamino]-3-[3-(dimethylamino)propyl]-3-phenylindol-2-one

InChI

InChI=1S/C27H30ClN3O/c1-29(2)18-10-17-27(22-12-5-4-6-13-22)24-15-7-8-16-25(24)31(26(27)32)30(3)20-21-11-9-14-23(28)19-21/h4-9,11-16,19H,10,17-18,20H2,1-3H3

InChI Key

HWXOOALAKKHWQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.